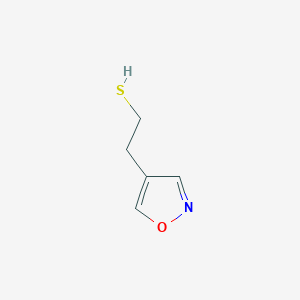
2-(1,2-Oxazol-4-yl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Oxazol-4-yl)ethane-1-thiol is a heterocyclic compound that contains both an oxazole ring and a thiol group The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the thiol group consists of a sulfur atom bonded to a hydrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of TosMIC (tosylmethyl isocyanide) with aldehydes . The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents such as thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production methods for 2-(1,2-Oxazol-4-yl)ethane-1-thiol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Oxazol-4-yl)ethane-1-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced to form oxazolines.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Thiolating agents like thiourea or hydrogen sulfide are commonly used.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Oxazolines.
Substitution: Thioethers.
Scientific Research Applications
2-(1,2-Oxazol-4-yl)ethane-1-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1,2-Oxazol-4-yl)ethane-1-thiol involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-1-yl)ethane-1-thiol: Contains an imidazole ring instead of an oxazole ring.
2-(4,4-dimethyl-2-oxazolin-2-yl)ethane-1-thiol: Contains an oxazoline ring instead of an oxazole ring.
Uniqueness
2-(1,2-Oxazol-4-yl)ethane-1-thiol is unique due to the presence of both an oxazole ring and a thiol group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
Molecular Formula |
C5H7NOS |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
2-(1,2-oxazol-4-yl)ethanethiol |
InChI |
InChI=1S/C5H7NOS/c8-2-1-5-3-6-7-4-5/h3-4,8H,1-2H2 |
InChI Key |
JXFIFYDUDOZTCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NO1)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















